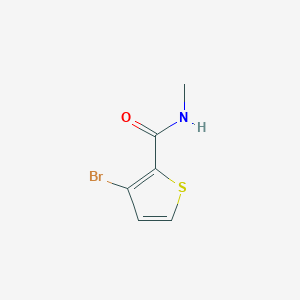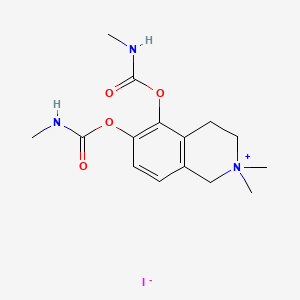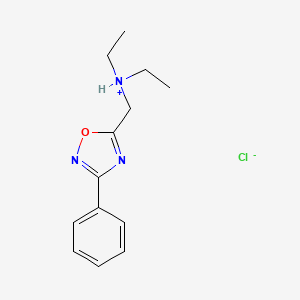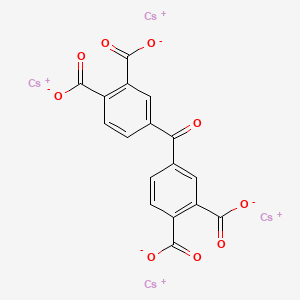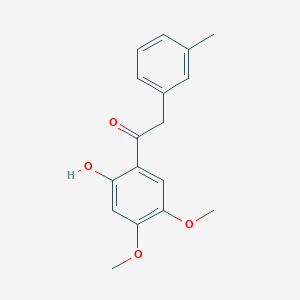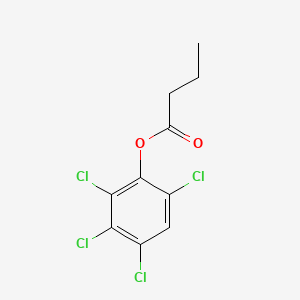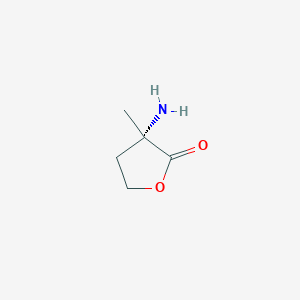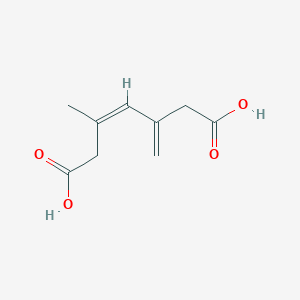
Penta-1,3-diene-2,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penta-1,3-diene-2,4-diyl diacetate: is an organic compound with the molecular formula C9H12O4 It is a derivative of penta-1,3-diene, where the hydrogen atoms at positions 2 and 4 are replaced by acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penta-1,3-diene-2,4-diyl diacetate can be synthesized through the acetylation of penta-1,3-diene-2,4-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Penta-1,3-diene-2,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, yielding penta-1,3-diene-2,4-diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diacids or other oxidized derivatives.
Reduction: Penta-1,3-diene-2,4-diol.
Substitution: Compounds with new functional groups replacing the acetate groups.
Applications De Recherche Scientifique
Chemistry: Penta-1,3-diene-2,4-diyl diacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: The compound’s derivatives have been studied for their potential antiviral and antibacterial activities. Research has shown that certain derivatives exhibit significant activity against pathogens like tobacco mosaic virus (TMV) and various bacteria .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer production .
Mécanisme D'action
The mechanism of action of penta-1,3-diene-2,4-diyl diacetate and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives bind to the coat protein of TMV, inhibiting its ability to infect plants. This binding is facilitated by specific interactions between the compound and amino acid residues in the protein .
Comparaison Avec Des Composés Similaires
Penta-1,3-diene: The parent compound, which lacks the acetate groups.
Penta-1,3-diene-2,4-diol: The diol form, which can be acetylated to form penta-1,3-diene-2,4-diyl diacetate.
Penta-1,4-diene-3-one oxime derivatives: These compounds have been studied for their antiviral and antibacterial activities
Uniqueness: this compound is unique due to its dual acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
85168-92-9 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(Z)-3-methyl-5-methylidenehept-3-enedioic acid |
InChI |
InChI=1S/C9H12O4/c1-6(4-8(10)11)3-7(2)5-9(12)13/h3H,1,4-5H2,2H3,(H,10,11)(H,12,13)/b7-3- |
Clé InChI |
RMIPQXDTFKIELU-CLTKARDFSA-N |
SMILES isomérique |
C/C(=C/C(=C)CC(=O)O)/CC(=O)O |
SMILES canonique |
CC(=CC(=C)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


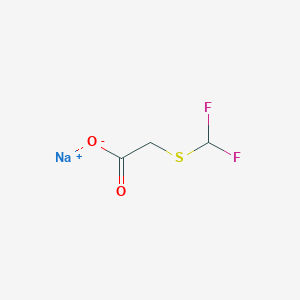
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
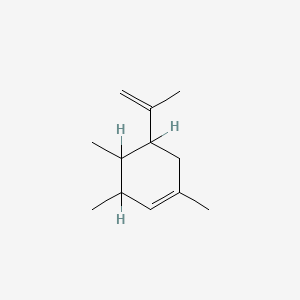

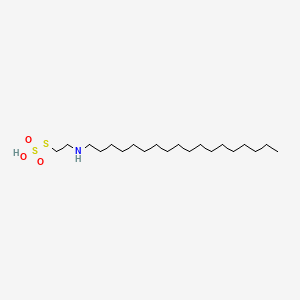
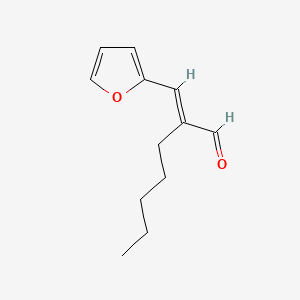
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
